molecular formula C13H17BrO3 B8423570 2-[2-(2-Bromophenoxy)ethoxy]tetrahydro-2H-pyran

2-[2-(2-Bromophenoxy)ethoxy]tetrahydro-2H-pyran

Cat. No. B8423570
M. Wt: 301.18 g/mol
InChI Key: NDHKPERQHLHPHR-UHFFFAOYSA-N
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Patent
US08063035B2

Procedure details

Add 2-bromo-phenol (10 g, 57.80 mmol) to a suspension of sodium hydride (60% dispersion in mineral oil, 2.77 g, 69.36 mmol) in DMF (6 mL). Stir the mixture for 1 h. Add 2-(2-bromo-ethoxy)-tetrahydropyran (13.54 g, 64.74 mmol). Stir the solution at RT overnight. Dilute the mixture with ethyl acetate and water. Wash the organic layer with aqueous saturated sodium chloride and water. Dry the mixture over sodium sulfate. Concentrate the solution in vacuo. Purify by column chromatography (10% ethyl acetate in hexane) to give the title compound (13.9 g, 80%) as a light yellow oil. MS (ES) m/z 323 [M+Na]+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.77 g
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
13.54 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
80%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[H-].[Na+].Br[CH2:12][CH2:13][O:14][CH:15]1[CH2:20][CH2:19][CH2:18][CH2:17][O:16]1>CN(C=O)C.C(OCC)(=O)C.O>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][CH2:12][CH2:13][O:14][CH:15]1[CH2:20][CH2:19][CH2:18][CH2:17][O:16]1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)O
Step Two
Name
Quantity
2.77 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
13.54 g
Type
reactant
Smiles
BrCCOC1OCCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stir the mixture for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stir the solution at RT overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
Wash the organic layer with aqueous saturated sodium chloride and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the mixture over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the solution in vacuo
CUSTOM
Type
CUSTOM
Details
Purify by column chromatography (10% ethyl acetate in hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(OCCOC2OCCCC2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 13.9 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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